2-(3-Iodo-1H-indazol-1-yl)acetic acid

Medicinal Chemistry Cross-coupling Indazole Functionalization

2-(3-Iodo-1H-indazol-1-yl)acetic acid (CAS 1262500-94-6) is an N1-functionalized indazole derivative bearing a reactive iodine atom at the C3 position. It serves as a versatile synthetic intermediate in medicinal chemistry, leveraging the privileged indazole pharmacophore.

Molecular Formula C9H7IN2O2
Molecular Weight 302.07 g/mol
Cat. No. B11808048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Iodo-1H-indazol-1-yl)acetic acid
Molecular FormulaC9H7IN2O2
Molecular Weight302.07 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2CC(=O)O)I
InChIInChI=1S/C9H7IN2O2/c10-9-6-3-1-2-4-7(6)12(11-9)5-8(13)14/h1-4H,5H2,(H,13,14)
InChIKeyPAYPMWNEUOZXHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Iodo-1H-indazol-1-yl)acetic acid: A Specialized Indazole Building Block for Medicinal Chemistry


2-(3-Iodo-1H-indazol-1-yl)acetic acid (CAS 1262500-94-6) is an N1-functionalized indazole derivative bearing a reactive iodine atom at the C3 position. It serves as a versatile synthetic intermediate in medicinal chemistry, leveraging the privileged indazole pharmacophore. Its key characteristics include a melting point of 194-196°C and a purity specification of 95% . This compound is specifically designed to facilitate palladium-catalyzed cross-coupling reactions for the generation of novel chemical space.

Procurement Rationale: Why 2-(3-Iodo-1H-indazol-1-yl)acetic acid is Not Interchangeable with Other Indazole Halides


The specific substitution pattern of 2-(3-Iodo-1H-indazol-1-yl)acetic acid—a C3-iodo group and an N1-acetic acid handle—imparts unique reactivity and physicochemical properties that are not replicable by simpler indazole halides or analogs with different N-functionalization. The C3-iodo atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions, which is critical for introducing molecular diversity [1]. Simultaneously, the N1-acetic acid group serves as a valuable synthetic handle for further derivatization or as a polar functional group to modulate the physicochemical profile of final compounds. Substituting this compound with a C3-bromo or C3-chloro analog, or with a non-functionalized indazole, would result in significantly lower cross-coupling efficiency or eliminate the N1-functionalization point, thereby derailing synthetic routes and altering final product profiles [2].

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Performance of 2-(3-Iodo-1H-indazol-1-yl)acetic acid and Its Analogs


Enhanced Cross-Coupling Efficiency: C3-Iodo vs. C3-Bromo Reactivity in Suzuki-Miyaura Vinylation

The C3-iodo substituent is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to its C3-bromo counterpart. This is a well-established principle in organometallic chemistry and is supported by comparative reaction yields. For example, the microwave-assisted Suzuki-Miyaura vinylation of unprotected 3-iodoindazole achieves a yield of up to 75% under optimized conditions using Pd(PPh3)4 [1]. In contrast, a related study on the Suzuki-Miyaura coupling of unprotected 3-bromoindazoles under microwave conditions reports optimized yields reaching up to 67% [2].

Medicinal Chemistry Cross-coupling Indazole Functionalization

Synthetic Utility in Heteroaryl Cross-Coupling: High-Yielding Diversification via the Ethyl Ester Analog

The closely related analog, ethyl (3-iodo-1H-indazol-1-yl)acetate, demonstrates the high synthetic utility of the 3-iodo-N1-acetate scaffold in constructing complex heteroaromatic compounds. In a study by Fraile et al., this compound was successfully used in Stille and Suzuki cross-coupling reactions with various heteroaryl partners, achieving isolated yields of 69% and 73% for two distinct 3-thiazolyl products [1]. This level of performance highlights the effectiveness of the 3-iodoindazole core as a robust platform for generating molecular diversity.

Medicinal Chemistry Cross-coupling Indazole Functionalization

Proven Utility in Patent Literature as a Key Intermediate for Kinase Inhibitors

The broader class of 3-iodoindazole-1-acetic acid derivatives, including the tert-butyl ester, has been explicitly disclosed and utilized in patent literature as a key intermediate for synthesizing compounds that inhibit protein kinases [1]. This establishes a clear precedent for the procurement of this specific compound in the context of pharmaceutical research, particularly in oncology or inflammation-related projects. The tert-butyl ester analog, tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate, is specifically cited as an exemplified compound [2].

Kinase Inhibition Pharmaceutical Patents Medicinal Chemistry

Recommended Application Scenarios for 2-(3-Iodo-1H-indazol-1-yl)acetic acid in Scientific and Industrial Research


Diversity-Oriented Synthesis of 3-Heteroaryl Indazole Libraries

This compound is ideally suited for the rapid generation of a focused library of 3-heteroaryl N1-acetic acid derivatives. The C3-iodo atom serves as an efficient handle for a wide range of palladium-catalyzed cross-couplings (e.g., Suzuki, Stille, Heck), enabling the introduction of diverse aryl and heteroaryl groups. This is directly supported by the high-yielding cross-couplings demonstrated with the ethyl ester analog, achieving 69-73% yields for thiazolyl products [1].

Synthesis of Protein Kinase Inhibitor Intermediates

The compound is a proven intermediate in the synthesis of indazole-based protein kinase inhibitors. Its use is documented in patent literature where derivatives of this scaffold are claimed for pharmaceutical compositions targeting protein kinases [1]. Procurement is therefore directly aligned with medicinal chemistry efforts in oncology and inflammation, where kinase inhibition is a major therapeutic strategy.

Bioconjugation and Chemical Probe Development

The N1-acetic acid moiety provides a convenient functional group for conjugation. It can be used to attach the indazole core to amine-containing biomolecules (e.g., proteins, peptides) or solid supports via standard amide bond formation. This makes the compound a valuable building block for creating chemical probes or affinity reagents for target identification and validation studies.

Technical Documentation Hub

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